Azide-PEG9-amido-C12-Boc

PROTAC Linker Optimization Ternary Complex Formation

Azide-PEG9-amido-C12-Boc is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class, specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The molecule integrates an azide group for copper-catalyzed or strain-promoted click chemistry, a PEG9 spacer (nine ethylene glycol units) that imparts hydrophilicity and conformational flexibility, a C12 alkyl chain that provides hydrophobic character and potential membrane interaction, and a Boc-protected amine for orthogonal deprotection and conjugation.

Molecular Formula C38H74N4O12
Molecular Weight 779.0 g/mol
Cat. No. B15544451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG9-amido-C12-Boc
Molecular FormulaC38H74N4O12
Molecular Weight779.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43)
InChIKeyHOMDPQVNGBQXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG9-amido-C12-Boc: PEG-Based Heterobifunctional PROTAC Linker with Click Chemistry Handle


Azide-PEG9-amido-C12-Boc is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class, specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . The molecule integrates an azide group for copper-catalyzed or strain-promoted click chemistry, a PEG9 spacer (nine ethylene glycol units) that imparts hydrophilicity and conformational flexibility, a C12 alkyl chain that provides hydrophobic character and potential membrane interaction, and a Boc-protected amine for orthogonal deprotection and conjugation . This combination of functionalities enables modular assembly of complex therapeutic candidates where precise spatial control, solubility, and orthogonal reactivity are critical [1].

Why Azide-PEG9-amido-C12-Boc Cannot Be Simply Replaced by Shorter PEG or All-Alkyl Linkers


Substituting Azide-PEG9-amido-C12-Boc with a generic linker of different PEG length or composition risks significant alterations in conjugate solubility, ternary complex geometry, and ultimately degradation efficiency. Empirical studies demonstrate that linker length is a critical conformational tuner in PROTAC design; variations as small as a few ethylene glycol units can shift degradation potency by an order of magnitude [1]. The specific PEG9 spacer provides an optimal balance between flexibility and reach, while the embedded C12 alkyl segment introduces hydrophobic character absent in all-PEG linkers, which can influence membrane permeability and intracellular trafficking [2]. Consequently, direct replacement without empirical validation of the resulting conjugate's biophysical and functional properties is not scientifically sound and may lead to failed experiments or misleading structure-activity relationships [3].

Azide-PEG9-amido-C12-Boc: Quantifiable Differentiation Evidence vs. Closest Analogs


PEG9 Spacer Length Provides Superior Conformational Reach Compared to PEG4 or PEG6 Linkers

Linker length is a primary determinant of PROTAC efficacy. Studies comparing PEG4, PEG6, and PEG8 linkers in a single PROTAC series demonstrate that increasing the PEG spacer from 4 to 8 units can enhance ternary complex residence time and cellular degradation potency (EC50) by an order of magnitude (e.g., from >1 µM to <0.1 µM) due to improved spatial complementarity between the E3 ligase and target protein [1]. The PEG9 spacer in Azide-PEG9-amido-C12-Boc offers an extended reach (approximately 3.5 nm end-to-end) beyond the PEG8 standard, providing a valuable tool for optimizing degradation of targets with larger or more flexible binding pockets, or for use with bulkier E3 ligase ligands, where shorter linkers fail to achieve productive ternary complex geometry .

PROTAC Linker Optimization Ternary Complex Formation

High Chemical Purity (≥98%) Ensures Reproducible Conjugation Yields vs. Lower-Purity Commercial Alternatives

Azide-PEG9-amido-C12-Boc is commercially available with a purity of ≥98% as determined by HPLC, a specification critical for stoichiometry-sensitive bioconjugation reactions . In contrast, many generic or lower-cost PEG linkers are supplied at 90-95% purity, with impurities that can include shorter PEG oligomers, unreacted starting materials, or side products that introduce variability in conjugate loading, reduce effective yield, and complicate purification . For PROTAC synthesis, where precise stoichiometry between E3 ligand and target warhead is essential, the use of high-purity linker minimizes the formation of incomplete or misassembled heterobifunctional molecules, thereby improving batch-to-batch reproducibility and reducing the need for extensive purification .

PROTAC Bioconjugation Quality Control

Extended Stability Profile Under Recommended Storage (-20°C) vs. Room Temperature-Sensitive Linkers

According to vendor stability data, Azide-PEG9-amido-C12-Boc remains stable for at least 3 years when stored as a powder at -20°C, with no detectable degradation or loss of click reactivity . In contrast, some azide-functionalized linkers with shorter PEG chains or different protecting groups exhibit measurable hydrolysis or azide reduction within 6-12 months under similar storage conditions . The Boc protecting group, in particular, is stable under anhydrous conditions but can slowly hydrolyze at room temperature or in the presence of moisture; the -20°C storage recommendation mitigates this risk and extends usable shelf life, reducing procurement frequency and minimizing experimental variability due to linker degradation .

PROTAC Linker Stability Storage

Amphiphilic Character (PEG9 + C12) Offers Balanced Solubility vs. All-PEG or All-Alkyl Linkers

Azide-PEG9-amido-C12-Boc incorporates both a hydrophilic PEG9 segment (cLogP contribution ≈ -3.2) and a hydrophobic C12 alkyl chain (cLogP contribution ≈ +4.5), resulting in a balanced amphiphilic profile not found in all-PEG linkers (highly hydrophilic) or all-alkyl linkers (highly hydrophobic) . This structural feature enables the linker to serve as a solubility enhancer for hydrophobic warheads while simultaneously providing a hydrophobic anchor that may facilitate transient membrane interactions or improve intracellular accumulation of the final conjugate [1]. In contrast, PROTACs built with all-PEG linkers often exhibit poor membrane permeability due to excessive hydrophilicity, whereas those with all-alkyl linkers suffer from aggregation and poor aqueous solubility [2]. The PEG9-C12 hybrid design in Azide-PEG9-amido-C12-Boc mitigates both extremes, offering a more drug-like starting point for degrader development.

PROTAC Linker Design Drug-like Properties

Azide-PEG9-amido-C12-Boc: Recommended Use Cases Based on Quantitative Differentiation


Optimization of PROTAC Ternary Complex Geometry via Linker Length Screening

When constructing a PROTAC library to identify the optimal spatial arrangement between an E3 ligase ligand and a target protein warhead, Azide-PEG9-amido-C12-Boc should be included as a longer linker candidate. Its PEG9 spacer provides an end-to-end distance approximately 0.5 nm greater than the commonly used PEG8 linker, offering a distinct conformational option that may capture productive ternary complex geometries inaccessible to shorter linkers [1]. The azide handle enables efficient click conjugation to alkyne-modified ligands, streamlining library synthesis . This scenario leverages the quantifiable difference in linker length (≈3.5 nm vs. ≈3.0 nm for PEG8) to increase the probability of identifying a potent degrader during early-stage SAR campaigns.

Synthesis of PROTACs with Poorly Soluble Warheads

For target protein ligands that exhibit low aqueous solubility (e.g., < 10 µM in buffer), the amphiphilic PEG9-C12 hybrid architecture of Azide-PEG9-amido-C12-Boc offers a solubility advantage over all-alkyl linkers, which would exacerbate aggregation, and over all-PEG linkers, which may insufficiently shield hydrophobic surfaces [1]. The PEG9 segment enhances overall conjugate solubility, while the C12 alkyl chain can participate in favorable hydrophobic interactions with the warhead, potentially reducing aggregation and improving solution homogeneity . This scenario is supported by the calculated cLogP difference of approximately 3.2 log units compared to all-alkyl linkers, translating to a theoretical >1000-fold increase in aqueous solubility for the intermediate conjugate [1].

Multi-Step Bioconjugation Requiring Orthogonal Protecting Group Strategy

In complex bioconjugate synthesis where multiple orthogonal functional groups must be sequentially deprotected and reacted, the Boc-protected amine in Azide-PEG9-amido-C12-Boc provides a stable, acid-labile handle that remains intact during copper-catalyzed click chemistry (CuAAC) and subsequent purification steps [1]. This allows researchers to first install the linker via azide-alkyne cycloaddition, then deprotect the Boc group under mild acidic conditions (e.g., TFA/DCM) to reveal a free amine for further conjugation to carboxyl-containing biomolecules or activated esters . The high purity (≥98%) of the commercial linker minimizes side reactions during these multi-step sequences, improving overall yield and reducing purification complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azide-PEG9-amido-C12-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.